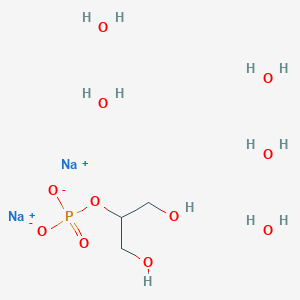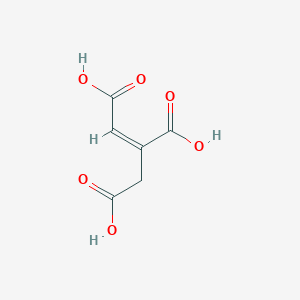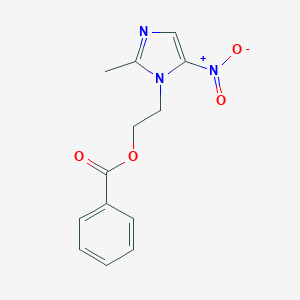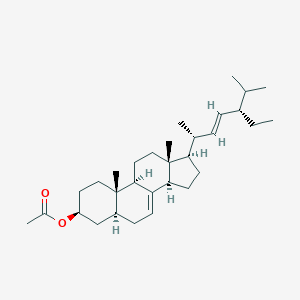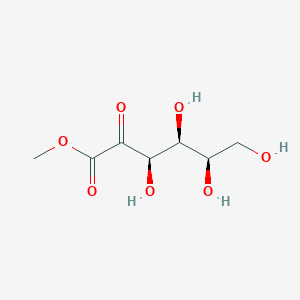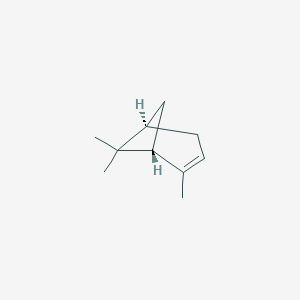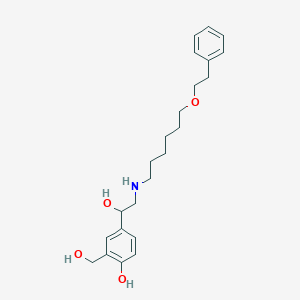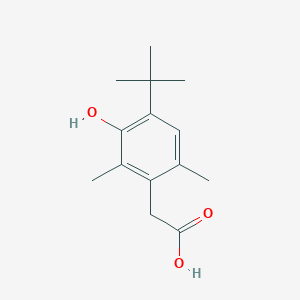
Acide 2-(4-tert-butyl-3-hydroxy-2,6-diméthylphényl)acétique
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is used in various scientific research applications, including:
Méthodes De Préparation
The synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid involves several steps. One common method includes the reaction of 4-tert-butyl-2,6-dimethylphenol with chloroacetic acid under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors . These interactions can modulate the activity of enzymes or alter receptor signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid can be compared with similar compounds such as:
- 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile
- 4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
- 4-[4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of tert-butyl, hydroxyl, and carboxylic acid groups in 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid contributes to its distinct chemical properties and applications .
Propriétés
IUPAC Name |
2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKABAZTVCKJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

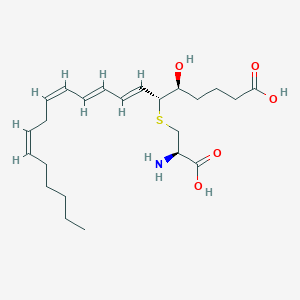
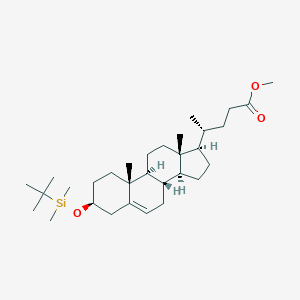

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
